2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its role in biological systems.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include reaction conditions, reagents, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. Computational methods might also be used to predict the molecule’s structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity towards different reagents, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility in different solvents, and its spectral properties (IR, UV-Vis, NMR, MS).Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve recommending appropriate safety precautions when handling the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or new reactions that it could be used in.
I hope this general outline is helpful. If you have a specific compound that you know is well-studied, I would be happy to help find more specific information.
Eigenschaften
CAS-Nummer |
17136-27-5 |
---|---|
Produktname |
2-(3-Aminopropanoylamino)-4-methylsulfanylbutanoic acid |
Molekularformel |
C8H16N2O3S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-(3-aminopropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(8(12)13)10-7(11)2-4-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
ANKIAKMHIAGBNN-LURJTMIESA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)CCN |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.